molecular formula C24H28N2O6S2 B11069252 N,N'-bis(2,6-dimethylphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide

N,N'-bis(2,6-dimethylphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide

Cat. No.: B11069252
M. Wt: 504.6 g/mol
InChI Key: XQWWBELYXYUSCM-UHFFFAOYSA-N
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Description

N,N’-bis(2,6-dimethylphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide: is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial processes. Its unique structure, featuring dimethylphenyl and dimethoxybenzene groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,6-dimethylphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline and 4,6-dimethoxybenzene-1,3-disulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,6-dimethylaniline is added dropwise to a solution of 4,6-dimethoxybenzene-1,3-disulfonyl chloride in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,6-dimethylphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N,N’-bis(2,6-dimethylphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N,N’-bis(2,6-dimethylphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and sulfonamide groups enable it to form hydrogen bonds and hydrophobic interactions, influencing the activity of its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,6-dimethylphenyl)ethanediamide
  • N,N’-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Uniqueness

Compared to similar compounds, N,N’-bis(2,6-dimethylphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide stands out due to its dual sulfonamide groups and methoxy substituents. These features enhance its solubility and reactivity, making it more versatile in various applications.

Conclusion

N,N’-bis(2,6-dimethylphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide is a compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C24H28N2O6S2

Molecular Weight

504.6 g/mol

IUPAC Name

1-N,3-N-bis(2,6-dimethylphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide

InChI

InChI=1S/C24H28N2O6S2/c1-15-9-7-10-16(2)23(15)25-33(27,28)21-14-22(20(32-6)13-19(21)31-5)34(29,30)26-24-17(3)11-8-12-18(24)4/h7-14,25-26H,1-6H3

InChI Key

XQWWBELYXYUSCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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